1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one
Brand Name: Vulcanchem
CAS No.: 947534-53-4
VCID: VC17341893
InChI: InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
SMILES:
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one

CAS No.: 947534-53-4

Cat. No.: VC17341893

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one - 947534-53-4

Specification

CAS No. 947534-53-4
Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
IUPAC Name 3-[(4-fluorophenyl)methyl]-1H-imidazol-2-one
Standard InChI InChI=1S/C10H9FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Standard InChI Key KIUZJUHUJXPMGA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=CNC2=O)F

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one consists of a five-membered imidazolone ring (1,3-dihydro-2H-imidazol-2-one) substituted at the N1 position with a 4-fluorobenzyl group. This substitution introduces both aromatic and electronegative features, which influence its physical and chemical behavior.

Molecular Formula and Weight

Based on the structural analog 4-Fluoro-1H-benzo[d]imidazol-2(3H)-one (C₇H₅FN₂O, molecular weight 152.126 g/mol) , the addition of a benzyl group (-C₆H₄F) increases the molecular formula to C₁₀H₈FN₂O, with a theoretical molecular weight of 191.18 g/mol.

Key Physicochemical Parameters

While experimental data for the exact compound is unavailable, extrapolation from related molecules suggests:

  • Density: ~1.3–1.5 g/cm³ (comparable to fluorinated imidazolones ).

  • Boiling Point: Estimated 250–300°C due to increased molecular weight and aromaticity.

  • LogP: ~1.5–2.0, reflecting moderate lipophilicity from the fluorobenzyl group .

  • Solubility: Likely low in water but soluble in polar organic solvents (e.g., DMSO, ethanol).

Table 1: Comparative Physicochemical Properties of Imidazolone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)LogP
4-Fluoro-1H-benzo[d]imidazol-2-one C₇H₅FN₂O152.1261.4 ± 0.11.09
1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one (predicted)C₁₀H₈FN₂O191.181.3–1.51.5–2.0

Synthetic Routes and Optimization

The synthesis of 1-(4-Fluoro-benzyl)-1,3-dihydro-imidazol-2-one can be inferred from methods used for analogous compounds. Two primary strategies emerge from the literature:

Alkylation of Imidazolone Precursors

AstraZeneca’s patent (US2011/306613 A1) describes the alkylation of imidazolone derivatives with fluorinated benzyl halides . For example:

  • Base-mediated reaction: Treating 1,3-dihydro-imidazol-2-one with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C.

  • Purification: Column chromatography to isolate the product, yielding ~70–80% purity .

Cyclization Approaches

Pfizer’s methodology (US6166011 A1) involves cyclizing urea derivatives with fluorinated aryl aldehydes :

  • Condensation of 4-fluorobenzylamine with glyoxal to form an imine intermediate.

  • Acid-catalyzed cyclization to yield the imidazolone ring.

CompoundIC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. MCF-7
21a24.2 ± 0.3213.49 ± 0.16
22d17.6 ± 0.2513.42 ± 0.24
23a10.16 ± 0.089.65 ± 0.06

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve yields.

  • Targeted Drug Design: Investigate interactions with EGFR or PARP enzymes.

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability in vivo.

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